Cas no 299419-16-2 (N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide)

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide structure
299419-16-2 structure
商品名:N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
CAS番号:299419-16-2
MF:C20H27NO
メガワット:297.434485673904
CID:6369751
PubChem ID:3637718

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
    • Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(2,4,6-trimethylphenyl)-
    • AKOS001416095
    • Z28130526
    • VU0447122-1
    • F0016-1441
    • SCHEMBL14503275
    • SR-01000393164
    • (3r,5r,7r)-N-mesityladamantane-1-carboxamide
    • N-mesityladamantane-1-carboxamide
    • SR-01000393164-1
    • ADAMANTANE-1-CARBOXYLIC ACID (2,4,6-TRIMETHYL-PHENYL)-AMIDE
    • 299419-16-2
    • Oprea1_496349
    • インチ: 1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22)
    • InChIKey: COWSGYHRIUFVME-UHFFFAOYSA-N
    • ほほえんだ: C12(C(NC3=C(C)C=C(C)C=C3C)=O)CC3CC(CC(C3)C1)C2

計算された属性

  • せいみつぶんしりょう: 297.209264485g/mol
  • どういたいしつりょう: 297.209264485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 403
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • 密度みつど: 1.136±0.06 g/cm3(Predicted)
  • ふってん: 437.0±14.0 °C(Predicted)
  • 酸性度係数(pKa): 14.78±0.70(Predicted)

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0016-1441-2mg
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
299419-16-2 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0016-1441-3mg
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
299419-16-2 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0016-1441-5mg
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
299419-16-2 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0016-1441-5μmol
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
299419-16-2 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0016-1441-4mg
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
299419-16-2 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0016-1441-20mg
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
299419-16-2 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0016-1441-20μmol
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
299419-16-2 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0016-1441-1mg
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
299419-16-2 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0016-1441-10μmol
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
299419-16-2 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0016-1441-2μmol
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
299419-16-2 90%+
2μmol
$57.0 2023-07-28

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide 関連文献

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamideに関する追加情報

Introduction to N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide (CAS No. 299419-16-2)

N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide, identified by its Chemical Abstracts Service (CAS) number 299419-16-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a fascinating fusion of rigid and aromatic structural motifs, combining the unique properties of adamantane with the electron-donating effects of a trimethylphenyl group. The structural configuration of this compound not only makes it an intriguing subject of academic research but also opens up potential avenues for therapeutic applications.

The core structure of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide consists of an adamantane backbone, a highly stable and rigid hydrocarbon framework known for its unique conformational preferences and interactions with biological targets. The adamantane moiety is renowned for its ability to mimic certain natural product scaffolds and has been extensively explored in drug design due to its favorable pharmacokinetic properties. The incorporation of the 2,4,6-trimethylphenyl group at the amide position introduces additional steric bulk and electronic modulation, which can significantly influence the compound's binding affinity and selectivity toward biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the interactions between N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide and various biological targets. Studies have highlighted the compound's potential as a scaffold for developing novel inhibitors targeting enzymes involved in metabolic pathways and signal transduction. The rigid adamantane core provides a stable platform for precise functionalization, allowing medicinal chemists to tailor the molecule's properties for specific biological activities.

One particularly compelling area of research involves the exploration of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide as a lead compound for anticancer therapies. Preliminary in vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on kinases and other enzymes overexpressed in tumor cells. The unique structural features of the molecule facilitate tight binding to these targets, potentially leading to high selectivity and reduced side effects compared to existing therapies. Furthermore, the adamantane moiety has been shown to enhance cellular uptake and membrane permeability, making it an attractive candidate for oral administration.

The synthesis of N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide presents both challenges and opportunities for synthetic chemists. The introduction of multiple substituents around the aromatic ring requires precise control over reaction conditions to avoid unwanted byproducts. However, modern synthetic methodologies have enabled efficient construction of this complex framework, paving the way for large-scale production and further derivatization.

In addition to its pharmaceutical applications, N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide has shown promise in materials science. Its rigid structure and ability to form stable supramolecular assemblies make it a valuable building block for designing novel materials with tailored properties. Researchers are exploring its potential use in organic electronics and nanotechnology, where precise control over molecular architecture is crucial.

The growing interest in N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide underscores its significance as a versatile chemical entity with broad applications. As our understanding of its structural and functional properties continues to evolve, so too will its potential contributions to medicine and materials science. Future research endeavors are likely to focus on optimizing synthetic routes, exploring novel derivatives, and evaluating their efficacy in preclinical models.

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